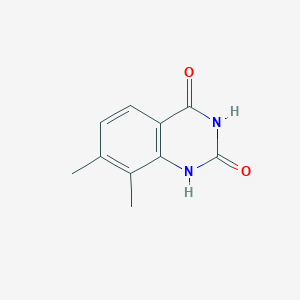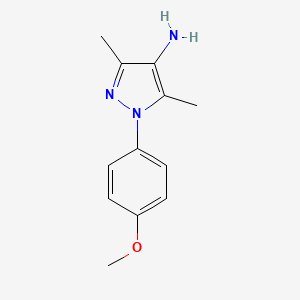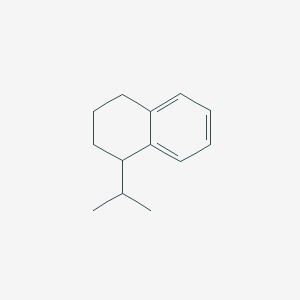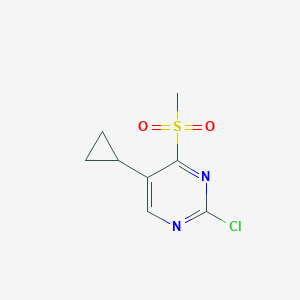![molecular formula C32H28N8O10S2 B13985944 (3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with hydrazinylidene and pyrazolyl groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-4-pyrazole with hydrazine derivatives, followed by cyclization and sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazolyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated derivatives, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. Their interaction with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the development of dyes, pigments, and advanced materials due to its stable and vibrant chromophore.
作用機序
The mechanism of action of (3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The hydrazinylidene and pyrazolyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
特性
分子式 |
C32H28N8O10S2 |
|---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H28N8O10S2/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21/h5-16,33-34H,1-4H3,(H,45,46,47)(H,48,49,50) |
InChIキー |
PGPGBEKOKWFRAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NN=C3C(=CC4=C(C3=O)C(=O)C(=NNC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)C(=C4)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



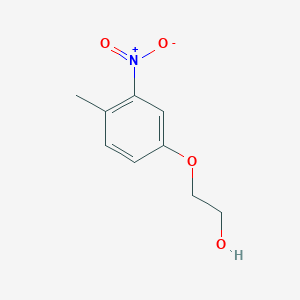
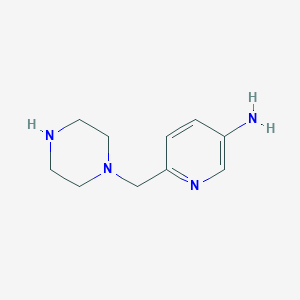
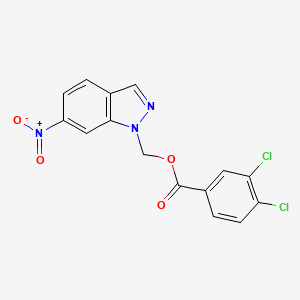
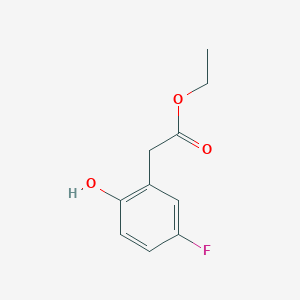

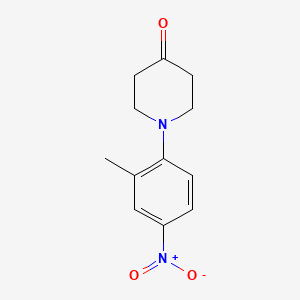
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
